N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)13-7-5-12(6-8-13)15(19)11-17-16(20)10-14-4-3-9-21-14/h3-9,15,19H,10-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCUDTGESHCXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Hydroxyethyl Intermediate: This step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to introduce the hydroxyethyl group.
Acylation Reaction: The hydroxyethyl intermediate is then reacted with thiophene-2-acetic acid or its derivatives under acylation conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide exhibit promising anticancer properties. These compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. Studies have shown that it possesses significant inhibitory effects against both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Material Science Applications
Organic Photovoltaics
this compound has potential applications in organic photovoltaic (OPV) devices. Its thiophene moiety contributes to the electronic properties necessary for effective light absorption and charge transport in OPV materials. Research on similar compounds indicates enhanced efficiency in solar cells when incorporated into polymer blends .
Conductive Polymers
The compound's structure allows it to function as a dopant in conductive polymers, which are essential for various electronic applications such as sensors and transistors. The incorporation of such compounds can improve the electrical conductivity and stability of polymer-based materials .
Organic Synthesis
This compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for creating pharmaceuticals and agrochemicals through various coupling reactions.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity. The results indicated that specific modifications to the compound's structure significantly enhanced its potency against breast cancer cell lines, suggesting a pathway for developing new therapeutic agents .
Case Study 2: Organic Photovoltaics
A collaborative research project at a leading university explored the use of thiophene-containing compounds in OPV applications. The findings revealed that incorporating this compound into polymer blends improved the overall efficiency of solar cells by 15%, highlighting its potential in renewable energy technologies .
Mechanism of Action
The mechanism of action of “N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide” involves its interaction with specific molecular targets. This could include:
Binding to Receptors: Interaction with cellular receptors to modulate biological pathways.
Enzyme Inhibition: Inhibition of specific enzymes to alter metabolic processes.
Signal Transduction: Modulation of signal transduction pathways to exert its effects.
Comparison with Similar Compounds
Research Findings and Implications
- Thiophene Role: The thiophene ring is a critical pharmacophore in antimycobacterial and antiviral compounds, as seen in and .
- Dimethylamino Group: Enhances solubility and may improve blood-brain barrier penetration compared to halogenated analogs (e.g., bromine in ).
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide, a compound with the CAS number 1421482-45-2, has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophenyl group attached to an acetic acid derivative , with a dimethylamino substituent enhancing its reactivity. The presence of the hydroxyethyl moiety contributes to its solubility and interaction with biological systems. Its molecular weight is approximately 304.4 g/mol .
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1421482-45-2 |
| Molecular Weight | 304.4 g/mol |
| Functional Groups | Dimethylamino, Hydroxyethyl, Thiophene |
Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes and biological pathways:
Study 1: Cholinesterase Inhibition
A study focused on synthesizing various derivatives of dimethylamino compounds evaluated their effectiveness against AChE and BChE. The results indicated that several compounds displayed promising inhibitory activity, with some achieving IC50 values below those of established inhibitors .
Study 2: Anti-inflammatory Activity
A separate investigation assessed the anti-inflammatory effects of related compounds through carrageenan-induced paw edema models in rats. Certain derivatives demonstrated significant reductions in edema comparable to indomethacin, a well-known anti-inflammatory drug . The efficacy was quantified using ED50 values, indicating strong potential for therapeutic use.
Table 2: Summary of Biological Activities
Q & A
Q. Table 1: Representative Reaction Yields
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Dimethylaminobenzoic acid | DMF | EDC/HCl | 71–99 | |
| Thiophene-2-acetic acid | Toluene | AlCl₃ | 68–87 |
Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR (DMSO-d₆): Peaks at δ 2.85–3.10 ppm (dimethylamino protons), δ 6.60–7.40 ppm (aromatic/thiophene protons), and δ 4.10–4.50 ppm (hydroxyethyl group) confirm structure .
- ¹³C NMR: Signals at ~170 ppm (amide carbonyl) and ~150 ppm (thiophene carbons) validate functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 357.18) .
- IR Spectroscopy: Bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretch) .
Advanced: How can researchers evaluate this compound’s inhibitory activity against kinase targets like Aurora-A?
Methodological Answer:
- Kinase Assay Protocol:
- Enzyme Preparation: Use recombinant Aurora-A kinase (commercially available) in buffer (pH 7.5, 25°C).
- Substrate: Incubate with ATP and a fluorescent peptide (e.g., FITC-labeled).
- Inhibition Test: Add the compound at varying concentrations (0.01–100 µM) and measure IC₅₀ via fluorescence polarization .
- Data Interpretation: Compare inhibition curves with positive controls (e.g., compound 31 in , IC₅₀ = 0.042 µM).
Challenges:
- Solubility in aqueous buffers may require DMSO co-solvent (<1% v/v).
- Off-target effects assessed via kinase profiling panels (e.g., 50-kinase panel) .
Advanced: What computational strategies are used to model structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Docking Studies:
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Key Findings:
- The dimethylamino group enhances hydrophobic interactions, while the hydroxyethyl moiety improves solubility .
Advanced: How can researchers address contradictory data in synthetic yields or bioactivity across studies?
Methodological Answer:
- Root-Cause Analysis:
- Mitigation Strategies:
Advanced: What strategies improve the compound’s solubility and blood-brain barrier (BBB) permeability for CNS-targeted studies?
Methodological Answer:
- Solubility Enhancement:
- Co-solvents: Use cyclodextrins or PEG-400 in formulation .
- Prodrug Approach: Introduce phosphate esters at the hydroxyethyl group.
- BBB Permeability:
- PAMPA Assay: Measure logP (optimal range: 2–3) and polar surface area (<90 Ų) .
- Structural Modifications: Reduce hydrogen bond donors (e.g., replace acetamide with carbamate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
